molecular formula C18H18ClNO2 B5699998 N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide

N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide

Cat. No. B5699998
M. Wt: 315.8 g/mol
InChI Key: CHBGOIDZQJTALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide, also known as DCPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DCPB is a member of the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In

Mechanism of Action

N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, and appetite. N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide binds to cannabinoid receptors in the body, specifically the CB1 receptor, which is primarily found in the central nervous system. This binding leads to the activation of various signaling pathways, which can result in the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects. In preclinical studies, N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been shown to reduce pain and inflammation, improve mood, and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide in lab experiments is its ability to selectively bind to cannabinoid receptors in the body, which can allow for the investigation of specific physiological processes. However, one limitation is that N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide is a synthetic compound, and as such, its effects may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.

Future Directions

For research on N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide include further investigations into its potential as a therapeutic agent for various conditions, as well as investigations into its mechanisms of action. Additionally, studies on the safety and toxicity of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide are needed to determine its potential as a clinical agent. Finally, investigations into the potential of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide as a tool for understanding the endocannabinoid system and its role in various physiological processes are also needed.
Conclusion:
In conclusion, N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide is a synthetic cannabinoid that has gained attention in scientific research due to its potential applications as a therapeutic agent. Its ability to selectively bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. Further research is needed to fully understand the potential of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide as a clinical agent and as a tool for understanding the endocannabinoid system.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of piperidine to form 3,4-dimethylbenzylidenemalononitrile. The second step involves the reaction of the resulting compound with 3-chlorobenzoyl chloride in the presence of triethylamine to form N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide.

Scientific Research Applications

N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been studied for its potential applications as a therapeutic agent. In particular, its ability to bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has also been studied for its potential as an anti-tumor agent, with promising results in preclinical studies.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-12-6-7-14(10-13(12)2)17(21)8-9-18(22)20-16-5-3-4-15(19)11-16/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGOIDZQJTALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide

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